Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate is derived from diethyl oxalate and is typically used in various synthetic pathways. It is categorized under organic salts and more specifically as an alkyl oxalate derivative. The compound can be found in chemical databases such as PubChem (CID 44134875) and Chemsrc (CAS Number 200116-47-8) .
The synthesis of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate can be achieved through several methods, primarily involving the reaction of diethyl oxalate with sodium ethoxide or sodium hydroxide.
Key Synthesis Method:
Parameters:
This method has been noted for its efficiency in producing high yields of the desired compound with minimal impurities .
The molecular structure of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate features:
This structural configuration contributes to its reactivity and interaction in various chemical processes .
Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate participates in several notable chemical reactions:
The mechanism of action for sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate primarily involves its role as a nucleophile in organic synthesis:
Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate exhibits several notable physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 210.16 g/mol |
| Melting Point | Approximately 185°C |
| Solubility | Slightly soluble in water (1.2 g/L at 25°C) |
| LogP | 0.427 |
| PSA | 75.66 Å |
The compound is moisture-sensitive and should be stored away from oxidizing agents .
Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate finds utility in various scientific applications:
Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate is recognized by multiple systematic names and synonyms across chemical databases. The International Union of Pure and Applied Chemistry (IUPAC) name designates the anionic enolate structure with ethoxy substituents. Key synonyms include:
Table 1: Nomenclature and Identifiers
| Category | Identifier | Source |
|---|---|---|
| Preferred IUPAC Name | Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate | [7] |
| CAS Number (E-isomer) | 200116-47-8 | [4] |
| CAS Number (Z-isomer) | 88330-76-1 | [3] [6] |
| Alternative Names | Diethyl oxobutanedioate sodium salt; Sodium diethyl oxaloacetate | [5] |
The compound has the empirical formula C₈H₁₁NaO₅, consistent across all referenced sources [1] [3] [6]. Its molecular weight is 210.16 grams per mole, calculated from the atomic masses of carbon (x8), hydrogen (x11), sodium (x1), and oxygen (x5) [3] [6]. This formula represents the sodium enolate tautomer of diethyl oxalacetate, emphasizing the presence of two ethoxycarbonyl groups and a central enolate system.
The compound exhibits geometric isomerism due to the restricted rotation around the C2-C3 double bond:
Table 2: Isomeric Profiles
| Isomer | CAS Number | Stereochemical Feature | Stability |
|---|---|---|---|
| (E) | 200116-47-8 | Trans carbonyl oxygens | Less stable |
| (Z) | 88330-76-1 | Cis carbonyl oxygens | Predominant at equilibrium |
While X-ray diffraction (XRD) data for this compound is unreported in the provided sources, its solid-state structure is inferred from related enolates. Spectroscopic properties are characterized as follows:
O=C(OCC)/C([O-])=C/C(OCC)=O.[Na+] for the (Z)-isomer [3] and [Na+].CCOC(=O)C=C([O-])C(=O)OCC for the general form [7]. Computational analyses predict physicochemical behavior critical for reactivity and solubility:
Table 3: Computed Molecular Properties
| Parameter | Value | Significance |
|---|---|---|
| LogP | 0.0966–0.427 | Moderate solubility in polar solvents |
| TPSA | 61.83–75.66 Ų | High polarity; favorable for aqueous reactions |
| Rotatable Bonds | 5 | Flexibility in binding interactions |
| Hydrogen Bond Acceptors | 5 | Enhanced solvation capacity |
These computational metrics align with the compound’s role as a nucleophile in synthetic applications, where polarity facilitates enolate participation in C-C bond-forming reactions like Michael additions [5] [7].
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8